ニフルスチレン酸ナトリウム

概要

説明

SU5201 is a chemical compound known for its role as an inhibitor of interleukin-2 production . Interleukin-2 is a cytokine that plays a crucial role in the immune system, particularly in the activation and proliferation of T cells. The molecular formula of SU5201 is C15H9Cl2NO, and it has a molecular weight of 290.14 g/mol .

科学的研究の応用

SU5201 has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in research related to interleukin-2 and its role in the immune system.

Medicine: Investigated for its potential therapeutic applications in diseases involving the immune system.

Industry: Utilized in the development of new chemical compounds and materials.

作用機序

SU5201は、インターロイキン-2の産生を阻害することによってその効果を発揮します。この阻害は、インターロイキン-2産生を調節するシグナル伝達経路に関与する特定の分子標的とのSU5201の相互作用によって起こります。 関与する正確な分子標的と経路はまだ調査中ですが、SU5201は特定の酵素と転写因子の活性を影響することが知られています .

生化学分析

Biochemical Properties

It is known to have antibacterial properties, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in bacteria to exert its effects

Cellular Effects

Sodium Nifurstyrenate has been shown to have significant effects on various types of cells, particularly bacterial cells. It is used to prevent and treat bacterial infections in fish, indicating that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

準備方法

SU5201の合成は、特定の条件下で3,4-ジクロロベンズアルデヒドとインドリン-2-オンを反応させることから始まります。 反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要であり、目的の生成物の形成を促進するために加熱を伴う場合があります .

化学反応の分析

SU5201は、次のようなさまざまな種類の化学反応を起こします。

酸化: SU5201は、特定の条件下で酸化され、さまざまな酸化誘導体になります。

還元: この化合物は還元されて、さまざまな還元生成物を生成することができます。

置換: SU5201は置換反応を起こし、その原子の1つまたは複数を別の原子または基で置き換えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

SU5201には、次のような科学研究への応用があります。

化学: さまざまな化学反応や研究における試薬として使用されます。

生物学: インターロイキン-2とその免疫系における役割に関する研究に使用されます。

医学: 免疫系に関与する疾患における潜在的な治療的応用が調査されています。

類似化合物との比較

SU5201は、インターロイキン-2産生の特異的な阻害においてユニークです。類似の化合物には、他のインターロイキン阻害剤やサイトカイン阻害剤などがあります。

SU5416: 血管内皮増殖因子受容体の阻害剤です。

SU6668: 複数の受容体型チロシンキナーゼの阻害剤です。

SU11248: 腫瘍の増殖と血管新生に関与する受容体型チロシンキナーゼの阻害剤です.

これらの化合物は、特定のシグナル伝達経路に対する阻害効果においてSU5201と共通点がありますが、SU5201はインターロイキン-2産生の標的化された阻害において独特です。

特性

IUPAC Name |

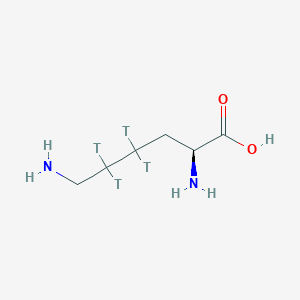

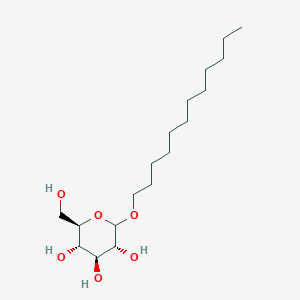

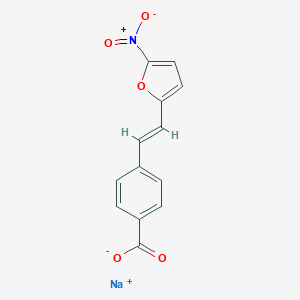

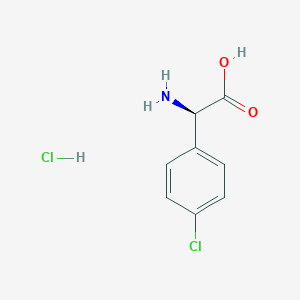

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXRHWAZABZSZ-ZIKNSQGESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1534-38-9 (Parent) | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701035463 | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54992-23-3 | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism remains unclear, research suggests NFS-Na inhibits bacterial growth by disrupting DNA synthesis. [] This disruption is believed to occur through the reduction of the nitro group in NFS-Na to an active intermediate, which then interacts with bacterial DNA. []

A: Studies indicate a significant reduction in viable bacterial counts following NFS-Na exposure. [] This reduction is particularly pronounced for Vibrio species, common fish pathogens. []

ANone: Sodium nifurstyrenate has the molecular formula C13H8NO5Na and a molecular weight of 281.19 g/mol.

ANone: Specific data on material compatibility and stability of NFS-Na under various conditions is limited in the provided research papers.

ANone: The provided research primarily focuses on the antibacterial activity of NFS-Na. No catalytic properties are described.

A: Research indicates that after oral administration in yellowtail, NFS-Na is metabolized into several compounds, including cyano-pentanone, cyano-pentenol, cyano-pentanol, and beta-(acetamido-2-furyl)-p-carboxystyrene. [] The pharmacokinetics of NFS-Na have been investigated in yellowtail, revealing a two-compartment open model after a single intravenous dose. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine NFS-Na concentrations in fish serum. [] Other techniques, including disk assays using specific bacterial strains, are employed to detect residues of NFS-Na and other antibacterial agents in fish tissue. [] A rapid immunochromatographic strip test has also been developed for the detection of NFS-Na residues in fish. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)